DMH-1

Beschreibung

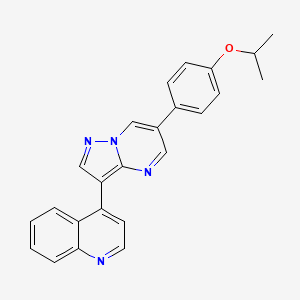

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIFGARJSWXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679195 | |

| Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206711-16-1 | |

| Record name | 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206711-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMH1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Dual-Inhibitory Mechanism of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, a small molecule inhibitor commonly known as DMH1. Initially identified as a selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, subsequent research has revealed its role as a potent inhibitor of autophagy. This document details the molecular targets, signaling pathways, and cellular effects of DMH1, supported by quantitative data from key studies. Detailed experimental protocols and visual diagrams of the underlying mechanisms are provided to facilitate further research and drug development efforts.

Introduction

4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1) is a pyrazolo[1,5-a]pyrimidine derivative that has garnered significant interest in the scientific community for its dual inhibitory effects on two distinct and crucial cellular processes: BMP signaling and autophagy. Its ability to selectively target these pathways makes it a valuable tool for studying their physiological and pathological roles, and a potential lead compound for the development of therapeutics for a range of diseases, including cancer and developmental disorders. This guide will delve into the technical details of its mechanisms of action, presenting a consolidated resource for researchers in the field.

Mechanism of Action: A Dual Inhibitor

Inhibition of Bone Morphogenetic Protein (BMP) Signaling

DMH1 was first characterized as a potent and selective inhibitor of the BMP type I receptors, specifically the Activin receptor-like kinase 2 (ALK2).[1] The canonical BMP signaling pathway is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8. Phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.

DMH1 exerts its inhibitory effect by competing with ATP for the kinase domain of ALK2, thereby preventing the phosphorylation of R-SMADs and blocking downstream gene expression.

Figure 1: DMH1 Inhibition of the BMP Signaling Pathway.

Inhibition of Autophagy

More recently, DMH1 has been identified as a novel inhibitor of autophagy. Autophagy is a cellular degradation process that involves the formation of double-membraned vesicles, called autophagosomes, which engulf cytoplasmic components and deliver them to the lysosome for degradation. This process is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases.

DMH1 inhibits autophagy through the activation of the Akt/mTOR signaling pathway.[2] The Akt/mTOR pathway is a key negative regulator of autophagy. Activation of Akt leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), which in turn phosphorylates and inhibits the ULK1 complex, a critical initiator of autophagosome formation. DMH1 has been shown to reverse the starvation-induced inhibition of Akt, mTOR, and its downstream effector p70S6 kinase (S6K), thereby suppressing autophagy.[2]

References

DMH1: A Technical Guide to a Selective BMP Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DMH1 (Dorsomorphin Homolog 1), a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors. This document details its mechanism of action, selectivity, and applications in research, presenting key quantitative data, experimental protocols, and visual representations of its function and related cellular pathways.

Core Concepts: Mechanism of Action and Selectivity

DMH1 is a pyrazolo[1,5-a]pyrimidine-based compound that functions as a selective ATP-competitive inhibitor of BMP type I receptors, primarily targeting Activin receptor-like kinase 2 (ALK2).[1][2] By binding to the intracellular kinase domain of these receptors, DMH1 prevents the phosphorylation and subsequent activation of downstream signaling molecules, most notably the Smad1/5/8 proteins.[3] This blockade of the canonical BMP signaling pathway makes DMH1 a valuable tool for studying the diverse roles of BMP signaling in developmental biology, disease pathology, and regenerative medicine.[4][5][6]

A key advantage of DMH1 is its high selectivity for BMP receptors over other kinases, including the closely related Transforming Growth Factor-beta (TGF-β) type I receptor ALK5, as well as VEGFR-2, AMPK, and PDGFRβ.[1] This selectivity allows for more precise interrogation of BMP-specific signaling events with minimal off-target effects.[6][7]

Quantitative Data: Inhibitory Profile of DMH1

The inhibitory activity of DMH1 has been quantified against a panel of kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: DMH1 IC50 Values for BMP Type I Receptors

| Target Receptor | IC50 (nM) |

| ALK1 | 27 |

| ALK2 | 107.9 (also reported as 12.6 nM and 108 nM)[1][8] |

| ALK3 | <5 |

| ALK6 | 47.6 |

Table 2: DMH1 Selectivity Profile Against Other Kinases

| Target Kinase | Inhibition |

| ALK5 (TGFβR1) | No significant inhibition[1] |

| VEGFR-2 (KDR) | No significant inhibition[1] |

| AMPK | No significant inhibition[1] |

| PDGFRβ | No significant inhibition[1] |

Signaling Pathways

DMH1 primarily exerts its effects by inhibiting the canonical BMP signaling pathway. The following diagram illustrates this pathway and the point of inhibition by DMH1.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DMH1, a Novel BMP Small Molecule Inhibitor, Increases Cardiomyocyte Progenitors and Promotes Cardiac Differentiation in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational analysis of the binding specificity of DMH1 to Alk2, Alk5, and VEGFR2 kinases [morressier.com]

- 8. medchemexpress.com [medchemexpress.com]

Synthesis and Characterization of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, also known by its code name DMH1, is a potent and selective small molecule inhibitor of the bone morphogenetic protein (BMP) type I receptors, particularly ALK2 and ALK3. BMPs are a group of growth factors that play crucial roles in embryonic development, tissue homeostasis, and various diseases, including cancer and fibrosis. The targeted inhibition of BMP signaling by molecules like DMH1 offers a promising therapeutic strategy for a range of pathological conditions. This technical guide provides a comprehensive overview of the synthesis and characterization of this pivotal research compound.

While a detailed, step-by-step synthesis protocol and complete characterization data from the original source publication are not fully available through our current search capabilities, this guide consolidates the available information on the general synthetic strategies for related pyrazolo[1,5-a]pyrimidine derivatives and the known properties of DMH1. The synthesis of DMH1 was first reported by Hao, J. et al. in ACS Chemical Biology in 2010.

Physicochemical Properties

A summary of the known physicochemical properties of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₀N₄O |

| Molecular Weight | 380.44 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (typically by HPLC) |

| Solubility | Soluble in DMSO |

General Synthetic Approach

The synthesis of substituted pyrazolo[1,5-a]pyrimidines, such as DMH1, generally involves a multi-step sequence. A plausible synthetic route, based on established methodologies for this class of compounds, is outlined below. This represents a generalized workflow and may not reflect the exact procedure used in the original synthesis.

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Detailed experimental protocols for the synthesis of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline are not publicly available in full at this time. However, a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the following key steps:

-

Synthesis of the 1,3-Diketone Intermediate: The synthesis would likely begin with the preparation of a suitably substituted 1,3-diketone, such as 1-(4-(isopropoxyphenyl))-3-(quinolin-4-yl)propane-1,3-dione. This can be achieved through a Claisen condensation reaction between a substituted acetophenone and a quinoline-containing ester.

-

Condensation and Cyclization: The 1,3-diketone is then reacted with a 3-aminopyrazole derivative. This reaction typically proceeds in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid or a base. The initial condensation is followed by an intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.

-

Purification: The crude product is then purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield the final, high-purity compound.

Characterization Data

Comprehensive characterization data, including detailed NMR (¹H and ¹³C), mass spectrometry (MS), and elemental analysis, would be essential to confirm the structure and purity of the synthesized compound. While the specific data for DMH1 is not available, a typical characterization would involve:

-

¹H NMR: To confirm the presence and connectivity of all protons in the molecule. Expected signals would include those for the quinoline, phenyl, pyrazolopyrimidine, and isopropoxy groups.

-

¹³C NMR: To identify all unique carbon atoms in the structure.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, confirming its elemental composition.

Biological Activity and Signaling Pathway

DMH1 is a well-characterized inhibitor of the BMP signaling pathway. It exerts its effect by binding to the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, primarily ALK2 and ALK3. This inhibition prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby blocking the transduction of the BMP signal.

Caption: Simplified BMP signaling pathway and the inhibitory action of DMH1.

Conclusion

4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1) is a valuable tool for researchers studying BMP signaling in various biological contexts. While detailed, publicly available synthesis and characterization data are limited, the general synthetic routes for pyrazolo[1,5-a]pyrimidines provide a framework for its preparation. The well-documented biological activity of DMH1 as a selective BMP inhibitor underscores its importance in the fields of chemical biology and drug discovery. Further research to fully elucidate and publish a detailed, reproducible synthetic protocol would be highly beneficial to the scientific community.

The Role of DMH1 in the Selective Inhibition of ALK2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of DMH1, a potent and selective small molecule inhibitor, in the targeted inhibition of the Activin receptor-like kinase 2 (ALK2). We delve into its mechanism of action, binding affinity, and specificity, providing a comprehensive resource for researchers in cellular signaling, disease modeling, and therapeutic development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: Understanding DMH1 and the ALK2 Receptor

DMH1, or Dorsomorphin Homolog 1, is a pyrazolo[1,5-a]pyrimidine-based compound that has emerged as a highly selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor, ALK2.[1] The BMP signaling pathway, a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily, governs a multitude of cellular processes including embryonic development, tissue homeostasis, and cellular differentiation.[2] Dysregulation of this pathway is implicated in various diseases, from fibrodysplasia ossificans progressiva (FOP) to certain cancers.[3][4]

ALK2, a serine/threonine kinase receptor, is a key mediator in this pathway. Upon binding of BMP ligands, ALK2 forms a complex with a type II BMP receptor, leading to the phosphorylation and activation of downstream SMAD transcription factors (SMAD1, SMAD5, and SMAD8).[5] These activated SMADs then translocate to the nucleus to regulate the expression of target genes, such as the Inhibitor of DNA binding (Id) family of proteins.[1][3] DMH1 exerts its inhibitory effect by competing with ATP for the kinase domain of ALK2, thereby preventing the phosphorylation of SMADs and effectively blocking the downstream signaling cascade.[3][6]

Quantitative Data Summary

The following tables provide a consolidated overview of the inhibitory potency and selectivity of DMH1 against ALK2 and other related kinases, as determined by various in vitro and cellular assays.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| DMH1 | ALK2 | 107.9 | Cell-free kinase assay | [1] |

| DMH1 | ALK2 | 13 - 108 | In vitro kinase assay | |

| DMH1 | ALK2 | ~230 | Cell-based assay (caALK2) | [6] |

| DMH1 | ALK1 | 27 | Cell-free kinase assay | [7] |

| DMH1 | ALK3 | <500 | Cell-based assay (caALK3) | [7] |

| DMH1 | ALK5 | No significant inhibition | Cell-free kinase assay | [1] |

| DMH1 | KDR (VEGFR2) | No significant inhibition | Cell-free kinase assay | [1] |

| DMH1 | PDGFRβ | No significant inhibition | Cell-free kinase assay | [1] |

| DMH1 | AMPK | No significant inhibition | Cell-free kinase assay | [1] |

Table 1: IC50 values of DMH1 for ALK2 and other kinases.

| Inhibitor | Selectivity (Fold) | Comparison | Assay Type | Reference |

| DMH1 | ~470 | ALK5 / ALK2 | In vitro kinase assay | [6] |

| DMH1 | 2.5 | caALK5 / caALK2 | Cell-based assay | [6] |

Table 2: Selectivity of DMH1 for ALK2 over ALK5.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the inhibitory activity of DMH1 on the ALK2 receptor.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of DMH1 to inhibit the enzymatic activity of purified ALK2.

Materials:

-

Purified recombinant ALK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., casein or a specific peptide substrate)

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

DMH1 stock solution (in DMSO)

-

Microplates (e.g., 384-well)

-

Plate reader capable of detecting radioactivity or luminescence

Procedure:

-

Prepare serial dilutions of DMH1 in kinase buffer.

-

In a microplate, add the diluted DMH1 or DMSO (vehicle control).

-

Add the ALK2 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP (containing a tracer amount of [γ-³³P]ATP if using the radiometric method).

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

For Radiometric Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.[8]

-

Calculate the percentage of kinase inhibition for each DMH1 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for Phospho-SMAD1/5/8

This method assesses the effect of DMH1 on the downstream signaling of ALK2 in a cellular context by measuring the phosphorylation of its direct substrates, SMAD1, SMAD5, and SMAD8.

Materials:

-

Cell line expressing ALK2 (e.g., A549, C2C12)

-

Cell culture medium and supplements

-

DMH1 stock solution (in DMSO)

-

BMP ligand (e.g., BMP4) to stimulate the pathway (optional, for ligand-induced phosphorylation)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of DMH1 or DMSO for a specified duration (e.g., 1-24 hours).

-

If assessing ligand-induced phosphorylation, stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes) before harvesting.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total SMAD1 and the loading control to normalize the data.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of DMH1 to the ALK2 receptor in its native cellular environment.

Materials:

-

HEK293 cells

-

Plasmid encoding an ALK2-NanoLuc® fusion protein

-

Transfection reagent

-

NanoBRET™ Tracer K-11 (or other suitable tracer)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

DMH1 stock solution (in DMSO)

-

Opti-MEM® I Reduced Serum Medium

-

White, 96- or 384-well assay plates

-

Luminometer capable of measuring BRET signals (two emission wavelengths)

Procedure:

-

Transfect HEK293 cells with the ALK2-NanoLuc® fusion vector and culture them for 24 hours.

-

Harvest the transfected cells and resuspend them in Opti-MEM®.

-

Prepare serial dilutions of DMH1 in Opti-MEM®.

-

In a white assay plate, add the diluted DMH1 or DMSO.

-

Add the NanoBRET™ Tracer to all wells.

-

Add the cell suspension to each well.

-

Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and target engagement.

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

-

Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.

-

Calculate the BRET ratio (acceptor emission / donor emission) for each well.

-

Determine the IC50 value by plotting the BRET ratio against the concentration of DMH1.[9][10]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ALK2 signaling pathway and a typical experimental workflow for characterizing DMH1.

Caption: The ALK2 signaling pathway and the inhibitory action of DMH1.

Caption: A typical experimental workflow for characterizing an ALK2 inhibitor like DMH1.

Conclusion

DMH1 stands as a pivotal tool for dissecting the complexities of the BMP/ALK2 signaling pathway. Its high selectivity and well-characterized mechanism of action make it an invaluable reagent for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize DMH1 in their investigations into the physiological and pathological roles of ALK2, and to pave the way for the development of novel therapeutic strategies targeting this critical signaling node.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Signaling by BMP (Homo sapiens) - WikiPathways [classic.wikipathways.org]

- 3. DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com.cn [promega.com.cn]

- 9. reactionbiology.com [reactionbiology.com]

- 10. carnabio.com [carnabio.com]

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to act as a versatile scaffold for the development of potent and selective inhibitors of various biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their role as kinase inhibitors in oncology and their potential in other therapeutic areas. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Introduction to the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system is a bicyclic aromatic compound formed by the fusion of pyrazole and pyrimidine rings. This core structure has been identified in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects.[2] Its ability to act as an ATP-competitive inhibitor has made it a particularly attractive scaffold for targeting protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[3] Several synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed for the efficient synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the exploration of a wide chemical space for SAR studies.[3]

Structure-Activity Relationship as Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of several important protein kinases implicated in cancer pathogenesis. The following sections detail the SAR of these compounds against key kinase targets.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of solid tumors. Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine scaffold.[5]

Key SAR Insights for Trk Inhibition:

-

Position 3: Substitution at the 3-position with a picolinamide moiety has been shown to significantly enhance Trk inhibitory activity. The amide bond is crucial for this activity.[5]

-

Position 5: The presence of a substituted pyrrolidine ring at the 5-position is a common feature of potent Trk inhibitors. For example, a 2,5-difluorophenyl-substituted pyrrolidine significantly increases inhibitory potency.[5]

-

Position 7: Modifications at this position can influence selectivity and potency.

-

Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has led to second-generation Trk inhibitors with improved potency and the ability to overcome resistance mutations.[5]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors:

| Compound ID | R3-Substituent | R5-Substituent | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |

| 8 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | - | - | [5] |

| 9 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | - | - | [5] |

| 28 | Macrocycle | Macrocycle | 0.17 | 0.07 | 0.07 | |

| 32 | - | - | 1.9 | 3.1 | 2.3 | |

| 36 | - | - | 1.4 | 2.4 | 1.9 |

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation, making it an attractive target for cancer therapy.[6][7] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase.[6][7]

Key SAR Insights for Pim-1 Inhibition:

-

Position 3: Aryl substitutions at the 3-position are well-tolerated and can be modified to optimize potency and selectivity.

-

Position 5: The presence of an amino group at the 5-position is a key feature of many potent Pim-1 inhibitors.

-

Core Structure: The pyrazolo[1,5-a]pyrimidine core itself is a departure from other Pim-1 inhibitor scaffolds like imidazo[1,2-b]pyridazines, which have been associated with hERG and CYP inhibition issues.[6]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors:

| Compound ID | R3-Substituent | R5-Substituent | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |

| Hit Compound 1 | - | - | 52,000 | - | [6] |

| 11b | Aryl | Amino | <100 | <100 | [6] |

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition and DNA replication.[8] Its dysregulation is a common feature in many cancers. Pyrazolo[1,5-a]pyrimidines have been explored as CDK2 inhibitors.[8]

Key SAR Insights for CDK2 Inhibition:

-

General Observation: The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives has been linked to their ability to inhibit various protein kinases, including CDKs.[8]

-

Substitution Pattern: In one study, a derivative with a methoxy group (compound 5b) showed better activity against the HCT-116 colon cancer cell line compared to derivatives with phenyl (5a) or methyl (5c) groups.[8]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based CDK2-targeted Anticancer Activity:

| Compound ID | R-Group | Cell Line | IC50 (µM) | Reference |

| 5a | Phenyl | HCT-116 | 13.26 | [8] |

| 5b | Methoxy | HCT-116 | 8.64 | [8] |

| 5c | Methyl | HCT-116 | 16.74 | [8] |

| Doxorubicin | - | HCT-116 | 5.49 | [8] |

FMS-like Tyrosine Kinase 3 (FLT3) Internal Tandem Duplication (ITD) Inhibitors

Internal tandem duplications in the FLT3 receptor tyrosine kinase (FLT3-ITD) are common mutations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of FLT3-ITD.[9]

Key SAR Insights for FLT3-ITD Inhibition:

-

High Potency: Optimization of a screening hit led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives with sub-nanomolar IC50 values against FLT3-ITD.[9]

-

Resistance Mutations: Notably, some of these compounds also inhibit quizartinib-resistant FLT3 mutations, such as D835Y, with high potency.[9]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based FLT3-ITD Inhibitors:

| Compound ID | FLT3-ITD IC50 (nM) | FLT3D835Y IC50 (nM) | Reference |

| 17 | 0.4 | 0.3 | [9] |

| 19 | 0.4 | 0.3 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections outline the general principles of key assays used in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays.

General Protocol for a Kinase Inhibition Assay (e.g., Pim-1):

-

Reagents: Recombinant human kinase, appropriate peptide substrate (e.g., a biotinylated peptide based on the phosphorylation site of a known substrate like BAD for Pim-1), ATP, and the test compound.

-

Procedure:

-

The kinase is pre-incubated with various concentrations of the test compound in a suitable kinase buffer.

-

The reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

ELISA-based: The phosphorylated peptide is captured on a streptavidin-coated plate and detected with a phosphorylation-specific antibody.

-

Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which is directly proportional to the kinase activity.

-

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cell-based assays are essential to evaluate the effect of the compounds on cellular processes and to determine their therapeutic potential.

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

General Protocol for MTT Assay:

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG2) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated.

Western blotting is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of signaling molecules, thereby confirming the mechanism of action of the inhibitors.

General Protocol for Western Blotting:

-

Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., total FLT3, phospho-FLT3, total BAD, phospho-BAD).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the effect of the compound on protein expression and phosphorylation.

Signaling Pathways and Visualizations

Understanding the signaling pathways modulated by pyrazolo[1,5-a]pyrimidine derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling cascades targeted by these compounds.

Trk Signaling Pathway

Caption: Trk signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Pim-1 Signaling Pathway

Caption: Pim-1 signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

CDK2 in Cell Cycle Regulation

Caption: Role of CDK2 in the G1/S transition and its inhibition.

FLT3-ITD Signaling in AML

Caption: Constitutive FLT3-ITD signaling in AML and its inhibition.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly valuable core in the development of targeted therapies, particularly in oncology. The extensive SAR studies have revealed key structural features that govern the potency and selectivity of these derivatives against a range of protein kinases. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for fine-tuning of its pharmacological properties through strategic substitutions at various positions.

Future research in this area will likely focus on:

-

Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance to current therapies is a high priority. This may involve the design of macrocyclic derivatives or compounds that target allosteric sites.

-

Improving Selectivity: Enhancing the selectivity of pyrazolo[1,5-a]pyrimidine derivatives for their intended targets will be crucial to minimize off-target effects and improve their safety profiles.

-

Exploring New Therapeutic Areas: While the primary focus has been on cancer, the diverse biological activities of this scaffold suggest its potential in other diseases, such as inflammatory and neurodegenerative disorders.

-

Multi-target Inhibitors: The development of pyrazolo[1,5-a]pyrimidine derivatives that can simultaneously inhibit multiple key signaling pathways could offer a more effective approach to treating complex diseases like cancer.

References

- 1. ashpublications.org [ashpublications.org]

- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 3. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 8. Chronic FLT3-ITD Signaling in Acute Myeloid Leukemia Is Connected to a Specific Chromatin Signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Autophagy Inhibition Pathway of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (SBI-0206965)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). This compound, also known as SBI-0206965, is a critical tool for studying the intricate processes of autophagy and holds therapeutic potential in oncology and other diseases where autophagy is a key survival mechanism. This document details the signaling pathway of autophagy inhibition by SBI-0206965, presents quantitative data on its activity, and provides detailed protocols for key experimental assays.

Introduction to Autophagy and the Role of ULK1

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins, thereby maintaining cellular homeostasis. The process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation and recycling of the contents.

Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a central component of the autophagy initiation machinery.[1] The ULK1 complex, which also includes ATG13, FIP200, and ATG101, acts as a critical node for integrating upstream signals that regulate autophagy.[1][2] The activity of the ULK1 complex is tightly controlled by two key cellular energy sensors: the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, thus inhibiting autophagy.[3][4] Conversely, under conditions of low energy, AMPK activates the ULK1 complex, promoting autophagy.[3][4]

Mechanism of Action of SBI-0206965

4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (SBI-0206965) is a potent, selective, and cell-permeable small molecule inhibitor of ULK1 kinase activity.[5] By directly targeting the ATP-binding pocket of ULK1, SBI-0206965 prevents the phosphorylation of downstream substrates essential for the initiation of autophagy.[6]

The inhibitory action of SBI-0206965 on ULK1 leads to a cascade of downstream effects, ultimately blocking the formation of autophagosomes. This is evidenced by the reduced phosphorylation of key ULK1 substrates such as Beclin-1 and VPS34, which are critical for the nucleation of the phagophore.[6][7][8][9] Consequently, the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is inhibited. Furthermore, the degradation of p62/SQSTM1, a protein that is selectively incorporated into autophagosomes and degraded upon fusion with lysosomes, is blocked.

Quantitative Data

The inhibitory potency of SBI-0206965 against ULK1 and its homolog ULK2 has been determined through in vitro kinase assays. The compound exhibits significant selectivity for ULK1.

| Target | IC50 (nM) | Reference |

| ULK1 | 108 | [5] |

| ULK2 | 711 | [5] |

Signaling Pathway of Autophagy Inhibition by SBI-0206965

The following diagram illustrates the signaling pathway of autophagy and the point of inhibition by SBI-0206965. Under normal conditions, nutrient status dictates the activity of mTOR and AMPK, which in turn regulate the ULK1 complex. SBI-0206965 directly inhibits ULK1, thereby preventing the downstream events of autophagy, regardless of the upstream signals.

Caption: Autophagy Inhibition by SBI-0206965.

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol is designed to measure the enzymatic activity of ULK1 and assess the inhibitory effect of SBI-0206965.

Materials:

-

Recombinant human ULK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

5x Kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA, 250 µM DTT)

-

ATP solution (500 µM)

-

SBI-0206965

-

Kinase-Glo® Max Luminescence Kinase Assay Kit

-

384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of SBI-0206965 in 1x Kinase assay buffer containing 1% DMSO.

-

Prepare the Master Mix containing 5x Kinase assay buffer, 500 µM ATP, and 5 mg/ml MBP in distilled water.

-

Add 25 µl of the Master Mix to each well of a 384-well plate.

-

Add 5 µl of the serially diluted SBI-0206965 or vehicle (1% DMSO in 1x Kinase assay buffer) to the respective wells.

-

Dilute the ULK1 enzyme to a final concentration of 10 ng/µl in 1x Kinase assay buffer.

-

Initiate the kinase reaction by adding 20 µl of the diluted ULK1 enzyme to each well. For the blank control, add 20 µl of 1x Kinase assay buffer.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add 50 µl of Kinase-Glo® Max reagent to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the luminescence using a microplate reader.

-

Subtract the blank values from all other readings and plot the results to determine the IC50 of SBI-0206965.

Western Blot Analysis of LC3 and p62

This protocol details the detection of changes in LC3-II and p62 protein levels in cells treated with SBI-0206965 as a measure of autophagy inhibition.

Materials:

-

Cell culture medium and supplements

-

SBI-0206965

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (12-15% for LC3)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the desired concentrations of SBI-0206965 or vehicle control for the specified duration (e.g., 6-24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (1:1000 dilution) and p62 (1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

Annexin V/Propidium Iodide Apoptosis Assay

This protocol is for the quantitative analysis of apoptosis in cells treated with SBI-0206965 using flow cytometry.

Materials:

-

Cell culture medium and supplements

-

SBI-0206965

-

Annexin V-FITC Apoptosis Detection Kit

-

1x Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with SBI-0206965 at various concentrations for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1x Annexin V Binding Buffer.

-

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to each 100 µl of cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of SBI-0206965 on a cancer cell line.

References

- 1. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]

- 3. AMPK and mTOR regulate autophagy t ... | Article | H1 Connect [archive.connect.h1.co]

- 4. [PDF] AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SBI-0206965 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. ULK1 induces autophagy by phosphorylating Beclin-1 and activating Vps34 lipid kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ULK1 induces autophagy by phosphorylating Beclin-1 and activating VPS34 lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

DMH1: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

DMH1 (Dorsomorphin Homolog 1) is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Specifically, it targets the intracellular kinase domain of BMP type I receptors, primarily the Activin receptor-like kinase 2 (ALK2).[2][3] This selectivity makes DMH1 an invaluable tool for dissecting the roles of BMP signaling in various biological processes and a potential therapeutic agent in diseases characterized by aberrant BMP pathway activation, such as certain cancers and genetic disorders.[1] This guide provides a detailed overview of the physical and chemical properties of DMH1, its mechanism of action, and key experimental protocols for its use in research and drug development.

Physical and Chemical Properties

DMH1 is a synthetic organic compound with well-defined physical and chemical characteristics. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Name | 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline |

| Molecular Formula | C₂₄H₂₀N₄O |

| Molecular Weight | 380.44 g/mol |

| CAS Number | 1206711-16-1 |

| Appearance | Light yellow to orange solid powder |

| Melting Point | Not readily available in the literature. |

| Solubility | Soluble in DMSO (up to 32 mg/mL or 84.11 mM).[4] Insoluble in water and ethanol.[4] For in vivo use, it can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a concentration of at least 1 mg/mL.[5] |

| Storage and Stability | Store the solid powder at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[3] Avoid repeated freeze-thaw cycles.[2] Shipped at ambient temperature.[4] |

Mechanism of Action and Signaling Pathway

DMH1 exerts its biological effects by selectively inhibiting the kinase activity of BMP type I receptors, with a particular potency for ALK2. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.

DMH1 competitively binds to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of SMAD1/5/8 and thereby blocking downstream signaling.[2][3]

Signaling Pathway Diagram

Caption: DMH1 inhibits BMP signaling by blocking ALK2-mediated phosphorylation of SMAD1/5/8.

Biological Activity and Selectivity

DMH1 is a highly selective inhibitor of BMP receptors. Its inhibitory concentrations (IC₅₀) for various kinases are summarized below.

| Kinase Target | IC₅₀ (nM) |

| ALK1 | 27 |

| ALK2 | 107.9 |

| ALK3 | <5 |

| ALK6 | 47.6 |

| ALK5 | No significant inhibition |

| KDR (VEGFR-2) | No significant inhibition |

| PDGFR | No significant inhibition |

| AMPK | No significant inhibition |

Note: IC₅₀ values can vary slightly between different assay conditions.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of DMH1 against a specific kinase, such as ALK2.

Materials:

-

Recombinant human ALK2 kinase

-

DMH1

-

Staurosporine (positive control)

-

Kinase buffer

-

[γ-³³P]ATP

-

Substrate peptide

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of DMH1 (e.g., 10 concentrations with 3-fold serial dilutions starting from 30 µM).[2]

-

In a 96-well plate, add the recombinant ALK2 kinase, the substrate peptide, and the kinase buffer.

-

Add the diluted DMH1 or control (DMSO vehicle, staurosporine) to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration of 10 µM).[2]

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each DMH1 concentration and determine the IC₅₀ value.

Western Blot for Phospho-SMAD1/5/8

This protocol is used to determine the effect of DMH1 on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., A549, HEK293)

-

DMH1

-

BMP4 (or other BMP ligand)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of DMH1 (e.g., 1, 3, 5 µM) or vehicle (DMSO) for 1 hour.[7]

-

Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.[8]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.[8]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., β-actin) to normalize the data.

Experimental Workflow for In Vivo Studies

Caption: A typical workflow for evaluating the in vivo efficacy of DMH1 in a xenograft model.

In Vivo Administration Protocol (Mouse Xenograft Model):

-

Animal Model: Severe combined immunodeficient (SCID) or other appropriate mouse strains.

-

Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., A549) into the flanks of the mice.

-

DMH1 Formulation: Prepare DMH1 in a suitable vehicle, such as 12.5% 2-hydroxypropyl-β-cyclodextrin in saline.

-

Dosage and Administration: Administer DMH1 via intraperitoneal (i.p.) injection at a dose of, for example, 5 mg/kg every other day.[5]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot, qPCR).

Conclusion

DMH1 is a powerful and selective research tool for investigating the multifaceted roles of the BMP signaling pathway. Its well-characterized physical and chemical properties, coupled with established experimental protocols, make it a reliable reagent for both in vitro and in vivo studies. For professionals in drug development, the high selectivity of DMH1 presents a promising starting point for the design of novel therapeutics targeting diseases driven by dysregulated BMP signaling. This guide provides a solid foundation for the effective and safe use of DMH1 in a research setting.

References

- 1. DMH-1 Supplier | 1206711-16-1 | Hello Bio [hellobio.com]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. DMH1 = 98 HPLC 1206711-16-1 [sigmaaldrich.com]

- 6. This compound | Autophagy | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

The Genesis of a Selective BMP Inhibitor: A Technical Guide to the Discovery and History of DMH1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of DMH1 (Dorsomorphin Homolog 1), a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Evolving from the less specific inhibitor dorsomorphin, DMH1 has emerged as a critical tool in developmental biology and regenerative medicine research, and as a potential therapeutic agent. This document details the scientific journey from a broad-spectrum inhibitor to a refined molecular probe, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Need for Selective BMP Pathway Inhibition

The Bone Morphogenetic Protein (BMP) signaling pathway, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, plays a pivotal role in a multitude of developmental processes, including embryogenesis, organogenesis, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, from cancer to vascular disorders. The first-generation small molecule inhibitor of BMP signaling, dorsomorphin, was a landmark discovery; however, its utility was hampered by significant off-target effects, most notably the inhibition of the Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR2/KDR) and AMP-activated protein kinase (AMPK).[1][2] This lack of specificity complicated the interpretation of experimental results and limited its therapeutic potential. The quest for more precise chemical tools to dissect the intricacies of BMP signaling led to the development of dorsomorphin analogs with improved selectivity.

The Discovery of DMH1: A Structure-Activity Relationship Approach

DMH1 was identified through a systematic in vivo structure-activity relationship (SAR) study of dorsomorphin analogs.[2][3] This seminal work, conducted by Hao et al. (2010), utilized the zebrafish (Danio rerio) embryo as a whole-organism screening platform to assess the bioactivity and selectivity of a library of synthesized compounds.[2][3][4]

The researchers rationally designed and synthesized a series of pyrazolo[1,5-a]pyrimidine-based compounds, modifying the substituents at the C3 and C6 positions of the core structure. The screening assay in zebrafish embryos was ingeniously designed to decouple the effects on BMP and VEGF signaling. Inhibition of BMP signaling in zebrafish embryos leads to a characteristic dorsalized phenotype, while inhibition of VEGF signaling results in defects in intersegmental vessel (ISV) formation.[2][3]

Dorsomorphin was found to induce both a dorsalized phenotype and disrupt angiogenesis, confirming its dual activity.[2] Through the screening of their analog library, the researchers identified compounds with distinct biological activities. DMH1, in particular, demonstrated a potent dorsalizing effect without causing any discernible defects in angiogenesis, indicating its high selectivity for the BMP pathway over the VEGF pathway.[2][3]

Biochemical Profile and Selectivity of DMH1

Subsequent biochemical assays confirmed the selective inhibitory activity of DMH1 against BMP type I receptors, also known as Activin receptor-like kinases (ALKs).

Kinase Inhibition Profile

DMH1 exhibits potent inhibitory activity against ALK2, a key BMP type I receptor. Its selectivity has been profiled against a panel of kinases, demonstrating a significant preference for BMP receptors over other signaling molecules that were targeted by the parent compound, dorsomorphin.

| Kinase Target | DMH1 IC50 (nM) | Reference |

| ALK1 | 27 | [5] |

| ALK2 | 107.9 | [5][6] |

| ALK3 | <5 | [5] |

| ALK6 | 47.6 | [5] |

| AMPK | No significant inhibition | [2][6] |

| KDR (VEGFR2) | No significant inhibition | [2][6] |

| PDGFRβ | No significant inhibition | [2] |

| ALK5 (TGFβRI) | No significant inhibition | [2][6] |

Table 1: Quantitative Inhibitory Activity of DMH1 against a Panel of Kinases. The IC50 values represent the concentration of DMH1 required to inhibit 50% of the kinase activity in in vitro assays. The lack of significant inhibition against AMPK, KDR, PDGFRβ, and ALK5 highlights the improved selectivity of DMH1 compared to dorsomorphin.

Mechanism of Action

DMH1 acts as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors, primarily ALK2 and ALK3.[7] By binding to the ATP-binding pocket of these receptors, DMH1 prevents the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD1, SMAD5, and SMAD8.[3][8] This blockade of SMAD phosphorylation effectively halts the propagation of the BMP signal to the nucleus, thereby preventing the transcription of BMP-responsive genes.

Figure 1: BMP/SMAD Signaling Pathway and the Mechanism of DMH1 Inhibition. This diagram illustrates the canonical BMP signaling cascade, from ligand binding to gene transcription, and highlights the inhibitory action of DMH1 on the ALK2/3 type I receptors.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the characterization and application of DMH1.

In Vitro ALK2 Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 of DMH1 against ALK2.

Materials:

-

Recombinant human ALK2 kinase domain

-

Myelin Basic Protein (MBP) as a substrate

-

DMH1 stock solution (e.g., 10 mM in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of DMH1 in kinase buffer. A typical concentration range would be from 1 µM to 0.01 nM. Include a DMSO-only control.

-

In a 96-well plate, add the ALK2 enzyme and the MBP substrate to each well.

-

Add the serially diluted DMH1 or DMSO control to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or below the Km for ALK2.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Allow the paper to dry, then measure the incorporated radioactivity for each spot using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the DMH1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for an In Vitro ALK2 Kinase Assay. This diagram outlines the key steps involved in determining the inhibitory potency of DMH1 against the ALK2 kinase.

Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol describes how to assess the effect of DMH1 on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

-

Cell line responsive to BMP signaling (e.g., C2C12, HEK293T)

-

Cell culture medium and supplements

-

Recombinant BMP ligand (e.g., BMP2, BMP4)

-

DMH1 stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and grow to a desired confluency (e.g., 70-80%).

-

Pre-treat the cells with various concentrations of DMH1 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for a short period (e.g., 30-60 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total SMAD1/5/8 and a loading control antibody.

Applications in Research and Drug Development

The high selectivity of DMH1 has made it an invaluable tool for a wide range of research applications.

-

Developmental Biology: DMH1 is extensively used to dissect the role of BMP signaling in embryonic development, including dorsoventral patterning, cardiogenesis, and neurogenesis.[2][4]

-

Stem Cell Research: In combination with other small molecules like SB431542 (a TGF-β inhibitor), DMH1 is a key component of dual-SMAD inhibition protocols for the efficient directed differentiation of pluripotent stem cells into neural progenitors and other lineages.[9]

-

Cancer Research: Studies have shown that DMH1 can inhibit the growth and invasion of certain cancer cells where the BMP pathway is aberrantly activated, suggesting its potential as a therapeutic agent.[10]

-

Disease Modeling: DMH1 is used to create in vitro models of diseases associated with dysregulated BMP signaling, allowing for mechanistic studies and drug screening.

Conclusion and Future Directions

The development of DMH1 represents a significant advancement in the field of chemical biology and signal transduction research. Its journey from a non-selective parent compound to a highly specific molecular probe exemplifies the power of SAR studies in drug discovery and tool development. As a selective inhibitor of the BMP pathway, DMH1 has empowered researchers to unravel the complex roles of this signaling cascade in health and disease. Future research will likely focus on further optimizing the pharmacological properties of DMH1 and its analogs for potential clinical applications, as well as utilizing it to uncover novel aspects of BMP signaling in a variety of biological contexts.

References

- 1. Structure-activity relationship of endomorphins and their analogs-SciEngine [sciengine.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | ALK3-SMAD1/5 Signaling Mediates the BMP2-Induced Decrease in PGE2 Production in Human Endometrial Stromal Cells and Decidual Stromal Cells [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. stemcell.com [stemcell.com]

- 7. DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. DMH-1 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

- 10. Inhibition of BMP and of TGFβ receptors downregulates expression of XIAP and TAK1 leading to lung cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effect of DMH1 on Smad1/5/8 Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of Dorsomorphin Homolog 1 (DMH1), a small molecule inhibitor, and its specific effects on the phosphorylation of Smad1/5/8 proteins. It details the mechanism of action, presents quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for assessing its effects.

Mechanism of Action: Selective Inhibition of the BMP-Smad Pathway

Bone Morphogenetic Proteins (BMPs) are signaling molecules belonging to the Transforming Growth Factor-β (TGF-β) superfamily that play crucial roles in various biological processes, including embryonic development, tissue homeostasis, and disease.[1] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[1] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, primarily Activin receptor-like kinase 2 (ALK2) and ALK3, then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1][2] These phosphorylated Smad1/5/8 proteins form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

DMH1 is a highly selective ATP-competitive inhibitor of BMP type I receptors.[1][3] By binding to the intracellular kinase domain of ALK2 and, to a lesser extent, other BMP type I receptors, DMH1 prevents the receptor-mediated phosphorylation of Smad1/5/8, effectively blocking the downstream signaling cascade.[3][4] This inhibition is specific to the BMP pathway, as DMH1 shows minimal cross-reactivity with other signaling pathways, such as VEGF, TGF-β (ALK5), or AMPK signaling.[3][5]

References

- 1. DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMH1, a Highly Selective Small Molecule BMP Inhibitor Promotes Neurogenesis of hiPSCs: Comparison of PAX6 and SOX1 Expression during Neural Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyperfluor.com [hyperfluor.com]

- 4. DMH1, a Highly Selective Small Molecule BMP Inhibitor, Suppresses Arterial Medial Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for DMH1 in Non-Small Cell Lung Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

DMH1 (Dorsomorphin Homolog 1) is a potent and selective small molecule inhibitor of the bone morphogenetic protein (BMP) type I receptors, specifically Activin receptor-like kinase 2 (ALK2).[1] In the context of non-small cell lung cancer (NSCLC), where the BMP signaling pathway is often aberrantly activated, DMH1 has emerged as a valuable research tool and a potential therapeutic agent.[2][3] It effectively suppresses NSCLC cell growth, migration, and invasion in vitro and curtails tumor growth in vivo.[2][3] These application notes provide a comprehensive guide for utilizing DMH1 in NSCLC cell line-based research, including detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying signaling pathway and experimental workflows.

The primary mechanism of DMH1 in NSCLC involves the inhibition of the BMP signaling cascade.[2][3] This leads to a reduction in the phosphorylation of Smad1/5/8, which are key downstream mediators of BMP receptor activation.[2][3] Consequently, the expression of target genes, such as the Inhibitor of DNA binding (Id) family members (Id1, Id2, and Id3), is downregulated.[2][3] These Id proteins are crucial for promoting cell proliferation, migration, and invasion in cancer.[2][3]

Data Presentation

The following tables summarize the quantitative effects of DMH1 on non-small cell lung cancer cell lines as reported in the literature.

Table 1: Effect of DMH1 on NSCLC Cell Proliferation and Viability

| Cell Line | Assay | DMH1 Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| A549 | Sulforhodamine B (SRB) | 5 | 48 hours | ~10% reduction in cell growth | [2][3] |

| A549 | Trypan Blue Exclusion | 5 | 72 hours | Significant increase in the percentage of dead cells | [2][3] |

Table 2: Effect of DMH1 on NSCLC Cell Migration and Invasion

| Cell Line | Assay | DMH1 Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| A549 | Scratch-Wound Assay | 1 and 3 | 24 hours | Dose-dependent reduction in cell migration | [2] |

| H460 | Scratch-Wound Assay | Not specified | Not specified | Reduction in cell migration | [2] |

| A549 | Matrigel Invasion Assay | 3 | 24 hours | Significant reduction in cell invasion | [2] |

Table 3: Effect of DMH1 on BMP Signaling Pathway in A549 Cells

| Target Protein/Gene | Assay | DMH1 Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| Phospho-Smad1/5/8 | Western Blot | 1, 3, and 5 | 24 hours | Dose-dependent decrease in phosphorylation | [2][3] |

| Id1, Id2, Id3 (mRNA) | qPCR | Not specified | Not specified | Significant downregulation of gene expression | [2][3] |

Mandatory Visualization

Signaling Pathway

Caption: DMH1 inhibits the BMP signaling pathway in NSCLC cells.

Experimental Workflow